(3-Amino-5-bromophenyl)(4-methylpiperazin-1-yl)methanone
CAS No.:
Cat. No.: VC13483254
Molecular Formula: C12H16BrN3O
Molecular Weight: 298.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16BrN3O |
|---|---|
| Molecular Weight | 298.18 g/mol |
| IUPAC Name | (3-amino-5-bromophenyl)-(4-methylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C12H16BrN3O/c1-15-2-4-16(5-3-15)12(17)9-6-10(13)8-11(14)7-9/h6-8H,2-5,14H2,1H3 |
| Standard InChI Key | RSPNLMXHJZGROR-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)N |
| Canonical SMILES | CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)N |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, (3-amino-5-bromophenyl)-(4-methylpiperazin-1-yl)methanone, reflects its core structure:
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Aromatic ring: A 3-amino-5-bromophenyl group, where bromine and amino substituents occupy the meta and para positions relative to the methanone linkage.
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Methanone bridge: Connects the aromatic ring to the piperazine moiety.
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Piperazine group: A 4-methylpiperazine unit, contributing basicity and potential for hydrogen bonding.
The molecular formula is C₁₂H₁₆BrN₃O, with a molecular weight of 298.18 g/mol.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | (3-amino-5-bromophenyl)-(4-methylpiperazin-1-yl)methanone |
| Molecular Formula | C₁₂H₁₆BrN₃O |
| Molecular Weight | 298.18 g/mol |
| CAS Number | 1083169-88-3 |
| SMILES | CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)N |
| InChI Key | RSPNLMXHJZGROR-UHFFFAOYSA-N |
The presence of both electron-withdrawing (bromine) and electron-donating (amino) groups on the aromatic ring creates a polarized electronic environment, influencing reactivity and interaction with biological targets.
Synthesis and Characterization
Synthetic Route
The synthesis typically involves a nucleophilic acyl substitution reaction between 3-amino-5-bromobenzoyl chloride and 4-methylpiperazine (Fig. 1).
Reaction Conditions:
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Solvent: Dichloromethane or tetrahydrofuran.
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Base: Triethylamine to neutralize HCl byproduct.
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Temperature: Room temperature or mild heating (40–60°C).
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Time: 12–24 hours for completion.
Mechanism:
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Deprotonation of 4-methylpiperazine by triethylamine.
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Nucleophilic attack on the acyl chloride carbonyl carbon.
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Elimination of chloride ion, forming the methanone bridge.
Purification:
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Recrystallization: Using ethanol/water mixtures.
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Column Chromatography: Silica gel with ethyl acetate/hexane eluent.
Comparative Analysis with Related Compounds
Table 2: Comparative Properties of Piperazine Methanones
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